molecular formula C22H25N7O3S B10895813 2-[(4-methyl-5-{1-[(2-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide

2-[(4-methyl-5-{1-[(2-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide

Cat. No.: B10895813
M. Wt: 467.5 g/mol
InChI Key: QQTVIBUPDUKTCR-UHFFFAOYSA-N
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Description

2-[(4-methyl-5-{1-[(2-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[1-(4-nitrophenyl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methyl-5-{1-[(2-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[1-(4-nitrophenyl)ethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the triazole intermediate.

    Formation of the Acetohydrazide Moiety: The acetohydrazide moiety is formed by reacting the triazole-sulfanyl intermediate with acetic hydrazide under reflux conditions.

    Condensation Reaction: The final step involves a condensation reaction between the acetohydrazide intermediate and 4-nitrobenzaldehyde to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-[(4-methyl-5-{1-[(2-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[1-(4-nitrophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4-methyl-5-{1-[(2-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[1-(4-chlorophenyl)ethylidene]acetohydrazide
  • **2-[(4-methyl-5-{1-[(2-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[1-(4-methoxyphenyl)ethylidene]acetohydrazide

Uniqueness

The uniqueness of 2-[(4-methyl-5-{1-[(2-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[1-(4-nitrophenyl)ethylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, in particular, enhances its reactivity and potential for biological activity compared to similar compounds.

Properties

Molecular Formula

C22H25N7O3S

Molecular Weight

467.5 g/mol

IUPAC Name

2-[[4-methyl-5-[1-(2-methylanilino)ethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-[1-(4-nitrophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C22H25N7O3S/c1-14-7-5-6-8-19(14)23-16(3)21-26-27-22(28(21)4)33-13-20(30)25-24-15(2)17-9-11-18(12-10-17)29(31)32/h5-12,16,23H,13H2,1-4H3,(H,25,30)

InChI Key

QQTVIBUPDUKTCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(C)C2=NN=C(N2C)SCC(=O)NN=C(C)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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